2-(Bromomethyl)-5-nitrobenzonitrile
Overview
Description
2-(Bromomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring both a bromomethyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile typically involves the bromination of 5-nitrobenzyl alcohol. The process can be summarized as follows:
Nitration: Benzyl alcohol is first nitrated to form 5-nitrobenzyl alcohol.
Bromination: The 5-nitrobenzyl alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromomethyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in this compound is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Formation of 2-(Aminomethyl)-5-nitrobenzonitrile.
Oxidation: Formation of 2-(Bromomethyl)-5-nitrobenzaldehyde or 2-(Bromomethyl)-5-nitrobenzoic acid.
Scientific Research Applications
2-(Bromomethyl)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-nitrobenzonitrile is primarily based on its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can be reduced to an amino group, which can further participate in various biochemical interactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-(Bromomethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
5-Nitrobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-5-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-(Bromomethyl)-5-nitrobenzonitrile is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
2-(bromomethyl)-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZUXLVICWXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623617 | |
Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288252-67-5 | |
Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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